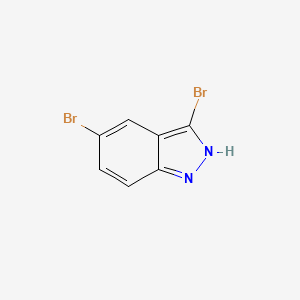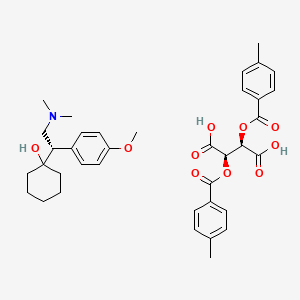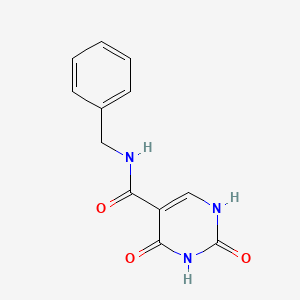
N-苄基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a chemical compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .
Synthesis Analysis
The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of the compound can be established based on spectral data, elemental analyses and alternative synthetic routes whenever possible . More specific details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involving “N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” are complex and can involve various reagents . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” can be determined through various analytical techniques . More specific details about the physical and chemical properties can be found in the referenced papers .科学研究应用
Application 1: Antimicrobial and Antiviral Agent
Scientific Field
Pharmacology and Medicine
Summary of the Application
2-oxo-1,2,3,4-tetrahydropyrimidines, a class of compounds to which N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs, have been found to possess multiple therapeutic and pharmacological activities. These include antimicrobial and antiviral activities .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound in its role as an antimicrobial and antiviral agent are not detailed in the source. However, typically, such compounds would be synthesized in a lab and then tested in vitro (in a petri dish or test tube) against various types of bacteria or viruses.
Results or Outcomes
The source does not provide specific results or outcomes for the use of this compound as an antimicrobial or antiviral agent .
Application 2: Adrenergic Receptor Antagonists
Summary of the Application
2-oxo-1,2,3,4-tetrahydropyrimidines are also used in the treatment of prostatic hyperplasia as adrenergic receptor antagonists .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound in its role as an adrenergic receptor antagonist are not detailed in the source. However, typically, such compounds would be synthesized in a lab and then tested in vitro or in vivo (in a living organism) for their ability to block adrenergic receptors.
Results or Outcomes
The source does not provide specific results or outcomes for the use of this compound as an adrenergic receptor antagonist .
Application 3: Diuretic Agents
Summary of the Application
The reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines has been reported to produce pyrimido[4,5-d]pyrimidines, which have been applied as diuretic agents .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound in its role as a diuretic agent are not detailed in the source. However, typically, such compounds would be synthesized in a lab and then tested in vitro or in vivo (in a living organism) for their diuretic effects.
Results or Outcomes
The source does not provide specific results or outcomes for the use of this compound as a diuretic agent .
Application 4: Chemical Building Blocks
Scientific Field
Chemistry
Summary of the Application
2-oxo-1,2,3,4-tetrahydropyrimidines, a class of compounds to which N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs, are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks .
Methods of Application or Experimental Procedures
These compounds are typically synthesized in a lab and used as building blocks in the synthesis of more complex chemical structures.
Results or Outcomes
The source does not provide specific results or outcomes for the use of this compound as a chemical building block .
安全和危害
属性
IUPAC Name |
N-benzyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10(9-7-14-12(18)15-11(9)17)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,16)(H2,14,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCVHPZNCBEPER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CNC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

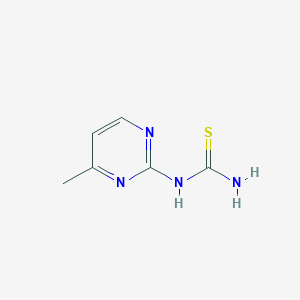
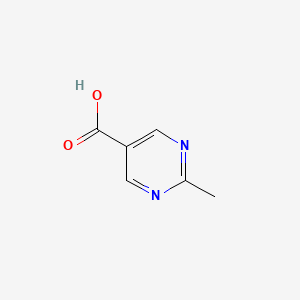

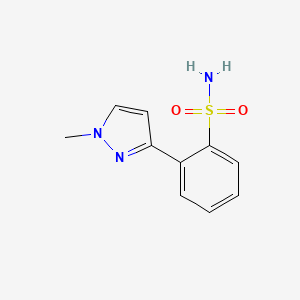
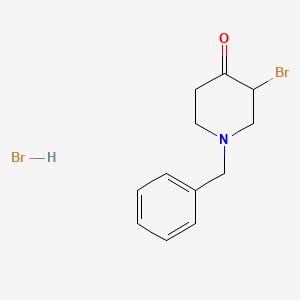

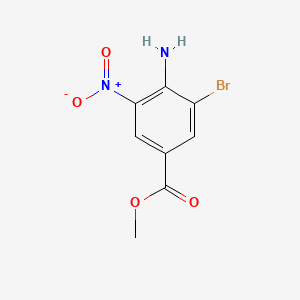
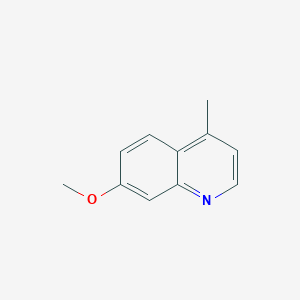
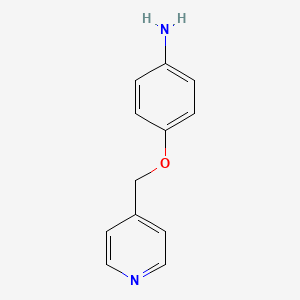
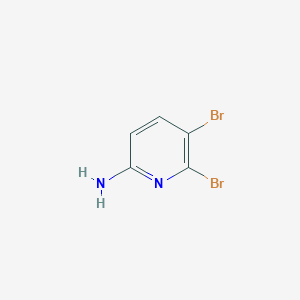
![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)

